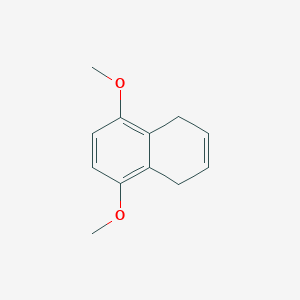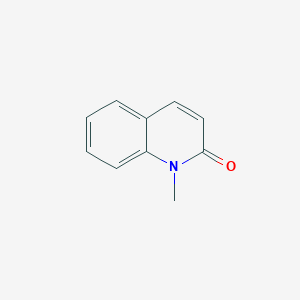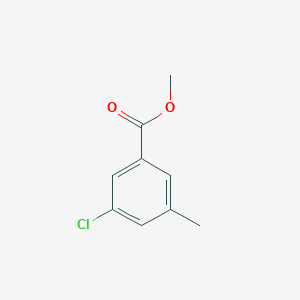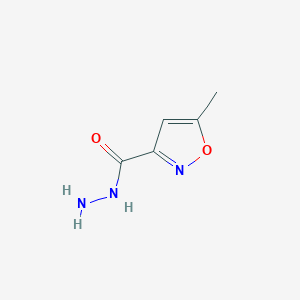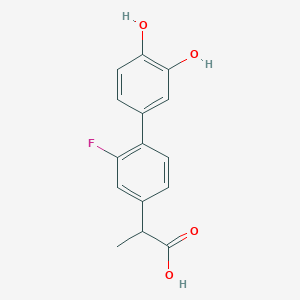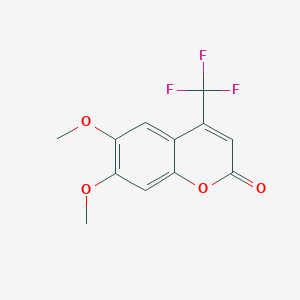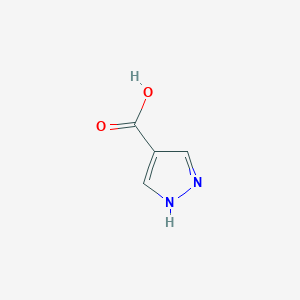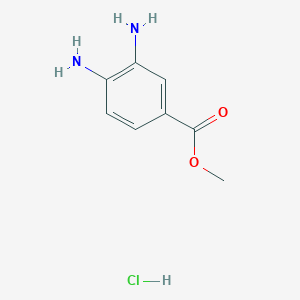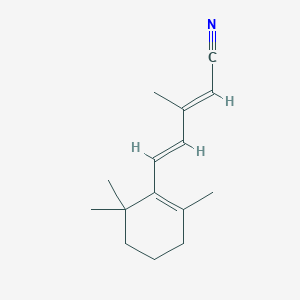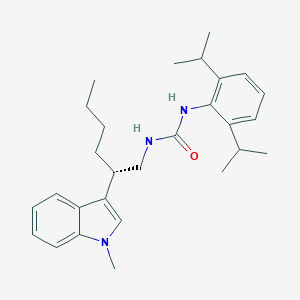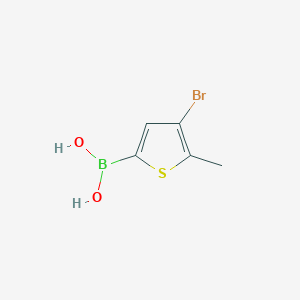
Rufinamide-d2
描述
The compound "1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide" is a derivative of the 1,2,3-triazole class, which is known for its diverse biological activities and potential as a building block in medicinal chemistry. Triazole derivatives have been extensively studied due to their antimicrobial properties and their role as inhibitors for various enzymes . The presence of the difluorophenyl group suggests potential for increased biological activity due to the electron-withdrawing nature of the fluorine atoms, which can affect the electronic distribution within the molecule.
Synthesis Analysis
The synthesis of triazole derivatives typically involves the 1,3-dipolar cycloaddition reaction, which is a cornerstone of click chemistry. This reaction is highly efficient and can be performed under mild conditions, making it suitable for constructing a wide array of triazole compounds . The synthesis of carbohydrazides, which are closely related to triazole carboxamides, has been reported using 4-trichloroacetyl-1H-1,2,3-triazoles as intermediates, followed by reaction with hydrazine hydrate . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate difluorophenylmethyl azide and deuterated building blocks.
Molecular Structure Analysis
The molecular structure of triazole derivatives can be analyzed using various spectroscopic techniques, including FT-IR, Raman, mass spectrometry, and NMR . Density functional theory (DFT) studies can provide insights into the stability of the molecule, electron charge density distribution, and hyper-conjugative interactions . These theoretical studies are crucial for understanding the electronic properties of the molecule, which can influence its reactivity and interaction with biological targets.
Chemical Reactions Analysis
Triazole derivatives can undergo a variety of chemical reactions, including cyclocondensation to form heterocyclic compounds such as oxadiazoles, pyrroles, and pyrazolines . The reactivity of the triazole ring allows for the introduction of various substituents, which can be used to fine-tune the biological activity of the compound. The presence of the carboxamide group in the compound of interest suggests that it could participate in amide bond formation reactions, potentially leading to the synthesis of more complex derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the triazole ring. The difluorophenyl group in the compound of interest is likely to increase its lipophilicity, which can affect its pharmacokinetic properties . The deuterium atoms may also impact the compound's metabolic stability, as C-D bonds are known to have a kinetic isotope effect, making them less susceptible to enzymatic cleavage . The compound's dipole moment, polarizability, and hyperpolarizability can be calculated using computational methods, providing further insight into its potential as a drug candidate .
科学研究应用
抗癫痫药物
鲁非酰胺 (Rufi) 是一种抗癫痫药物,用于治疗Lennox-Gastaut综合征和部分性癫痫发作 . Lennox-Gastaut综合征是一种儿童期癫痫,会持续至成年,并具有较高的发病率和死亡率 .
改善药物在大脑中的分布
由于Rufi在胃肠液中的溶解度和溶解速度较差,因此其口服生物利用度较低 . 这导致口服给药后到达大脑的药物量减少 . 为了克服这个问题,研究人员开发了一种负载Rufi的热敏型鼻腔原位凝胶,与通过鼻腔途径给药的Rufi水性悬浮液相比,该凝胶显示出明显更高的脑部浓度 .
纳米晶体制剂
Rufi的纳米晶体被制备并悬浮在基于木葡聚糖的热敏型凝胶中,以改善鼻-脑分布 . 优化后的Rufi纳米晶体的粒径、多分散指数和产率(%)分别为261.2±2.1 nm、0.28±0.08和89.6±2.0 .
药物剂型
Rufinamide-d2也用于开发和验证用于评估鲁非酰胺在原料药和药物剂型中的含量的新分析方法 .
神经保护
鲁非酰胺 (RUF) 是一种结构独特的抗癫痫药物,但其对脑损伤的保护机制尚不清楚 . 在一项研究中,研究人员验证了RUF如何保护患有海人酸 (KA) 诱导的神经损伤的小鼠 <svg class="icon" height="16" p-id="1735" t="1709264788668" version
作用机制
Target of Action
Rufinamide-d2 primarily targets voltage-gated sodium channels . It also interacts with the metabotropic glutamate receptor 5 (mGluR5) at high concentrations .
Mode of Action
This compound acts by prolonging the inactive state of voltage-gated sodium channels, thereby stabilizing neuronal membranes and blocking the spread of seizure activity . At high concentrations, it inhibits the action of mGluR5 subtype receptors, thus preventing the production of glutamate .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the modulation of voltage-gated sodium channels. By prolonging their inactive state, this compound prevents the generation and propagation of electrical pulses in the brain, which can disrupt normal brain function and cause seizures .
Pharmacokinetics
This compound is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . After oral ingestion, this compound is rapidly absorbed with a bioavailability of at least 85% . Its volume of distribution is 0.71–1.14 L/kg, and plasma protein binding is 35% . This compound is extensively metabolized in the liver, primarily by hydrolysis mediated by carboxylesterase 1, to a carboxylic acid derivative CGP 47292 . Approximately 2% of an administered dose is excreted as unchanged this compound in urine .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the stabilization of neuronal membranes and the inhibition of seizure activity. By prolonging the inactive state of voltage-gated sodium channels, this compound prevents the generation and propagation of electrical pulses in the brain, thereby blocking the spread of seizure activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can affect the absorption of this compound, with its bioavailability being at least 85% under fed conditions . Additionally, the metabolism of this compound can be affected by the presence of other drugs, with certain drugs known to increase or decrease its clearance .
生化分析
Biochemical Properties
Rufinamide-d2, like Rufinamide, is believed to modulate the activity of sodium channels, specifically prolonging their inactive state . This modulation helps stabilize neuronal membranes and block the spread of seizure activity . This compound interacts with voltage-gated sodium channels and metabotropic glutamate receptor 5 (mGluR5) .
Cellular Effects
This compound, similar to Rufinamide, has significant effects on various types of cells, particularly neurons. It influences cell function by modulating the activity of sodium channels, which play a crucial role in the generation and propagation of action potentials in neurons . By prolonging the inactive state of these channels, this compound can help stabilize neuronal membranes and reduce the frequency of seizures .
Molecular Mechanism
The molecular mechanism of this compound involves the modulation of the activity of sodium channels . This compound prolongs the inactive state of these channels, thus stabilizing neuronal membranes and ultimately blocking the spread of seizure activity . This mechanism of action is crucial for its antiepileptic effects.
Dosage Effects in Animal Models
Rufinamide, the parent compound, has been shown to have anticonvulsant properties at non-toxic doses in animal models
Metabolic Pathways
This compound is extensively metabolized, primarily by hydrolysis mediated by carboxylesterases into an inactive metabolite, a carboxylic acid derivative . A few minor additional metabolites were detected in urine, which appeared to be acyl-glucuronides .
Transport and Distribution
This compound, like Rufinamide, is well absorbed but the rate is slow and the extent of absorption decreases as dose increases . Rufinamide is evenly distributed between erythrocytes and plasma . The apparent volume of distribution is dependent upon dose and varies with body surface area .
属性
| { "Design of the Synthesis Pathway": "The synthesis of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide can be achieved through a multi-step process involving the reaction of various starting materials.", "Starting Materials": ["Dideuterio-(2,6-difluorophenyl)methanol", "4-Amino-1H-1,2,4-triazole", "N,N'-carbonyldiimidazole", "Triethylamine", "DMF", "Acetonitrile", "Ethyl acetate", "Water"], "Reaction": [ "Step 1: Conversion of Dideuterio-(2,6-difluorophenyl)methanol to dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride using TsCl and pyridine in DMF.", "Step 2: Reaction of dideuterio-(2,6-difluorophenyl)methanesulfonyl chloride with 4-Amino-1H-1,2,4-triazole in the presence of triethylamine and DMF to yield 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate.", "Step 3: Conversion of 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-methanesulfonate to 1-[Dideuterio-(2,6-difluorophenyl)methyl]triazole-4-carboxamide through reaction with N,N'-carbonyldiimidazole and DMF.", "Step 4: Purification of the product by precipitation with water, followed by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] } | |
CAS 编号 |
170939-95-4 |
分子式 |
C23H24Cl2N2O |
分子量 |
415.4 g/mol |
IUPAC 名称 |
5-[(1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octan-2-yl]-3-phenyl-1,2-oxazole;hydrochloride |
InChI |
InChI=1S/C23H23ClN2O.ClH/c1-26-18-11-12-21(26)23(19(13-18)15-7-9-17(24)10-8-15)22-14-20(25-27-22)16-5-3-2-4-6-16;/h2-10,14,18-19,21,23H,11-13H2,1H3;1H/t18-,19+,21+,23-;/m0./s1 |
InChI 键 |
JCFQMEPVIGHHNV-CDDIXHLPSA-N |
手性 SMILES |
CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F |
规范 SMILES |
CN1C2CCC1C(C(C2)C3=CC=C(C=C3)Cl)C4=CC(=NO4)C5=CC=CC=C5.Cl |
同义词 |
(1R,2S,3S,5S)-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; [1R-(exo,exo)]-3-(4-Chlorophenyl)-8-methyl-2-(3-phenyl-5-isoxazolyl)-8-azabicyclo[3.2.1]octane Hydrochloride; RTI 177; RTI 4229-177; |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





